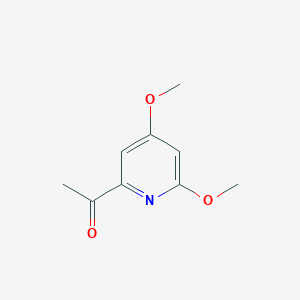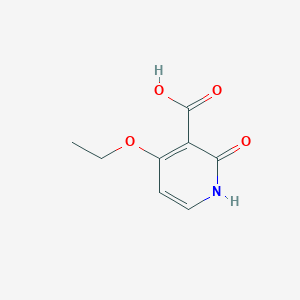
2-(Piperazin-1-yl)pyridin-4-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperazin-1-yl)pyridin-4-ol hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
The synthesis of 2-(Piperazin-1-yl)pyridin-4-ol hydrochloride can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and results in the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that can be used to synthesize a variety of piperazine derivatives . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(Piperazin-1-yl)pyridin-4-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenated compounds as reactants. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Piperazin-1-yl)pyridin-4-ol hydrochloride has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is used in the study of enzyme inhibition and receptor bindingIn industry, it is used in the production of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2-(Piperazin-1-yl)pyridin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Eigenschaften
CAS-Nummer |
1430196-99-8 |
|---|---|
Molekularformel |
C9H14ClN3O |
Molekulargewicht |
215.68 g/mol |
IUPAC-Name |
2-piperazin-1-yl-1H-pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c13-8-1-2-11-9(7-8)12-5-3-10-4-6-12;/h1-2,7,10H,3-6H2,(H,11,13);1H |
InChI-Schlüssel |
VJWDFVIMFYTMCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC(=O)C=CN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)
![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)


![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)



